molecular formula C16H24ClNO B1374542 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-01-5

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374542
CAS No.: 1220029-01-5
M. Wt: 281.82 g/mol
InChI Key: QBFGRVKMGZMEPI-UHFFFAOYSA-N
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Description

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-(2-allylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-allylphenoxy)ethylamine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride include other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-(2-allylphenoxy)ethyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

3-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h2-4,8-9,14,17H,1,5-7,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFGRVKMGZMEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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